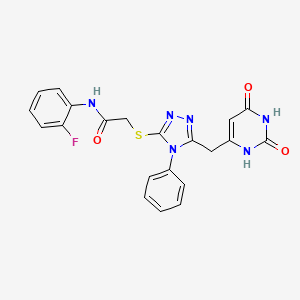

![molecular formula C18H19N3O3 B2354568 N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 868977-62-2](/img/structure/B2354568.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

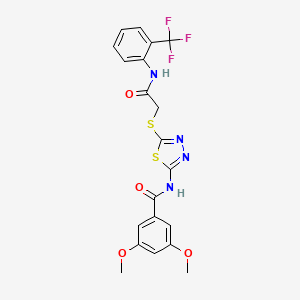

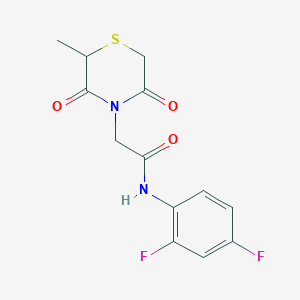

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The imidazo[1,2-a]pyridine core is a versatile structure that has been extensively studied for its biological and pharmacological activities .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Mode of Action

Related imidazo[1,2-a]pyridine derivatives have been shown to exhibit antifungal activity, particularly against candida spp . These compounds inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes . This inhibition is achieved through computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway .

Biochemical Pathways

Related compounds have been shown to inhibit the ergosterol biosynthesis pathway in candida spp . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to cell death .

Pharmacokinetics

A related compound, referred to as probe ii, has been analyzed for its admet properties . This analysis suggested that Probe II could be moderately toxic to humans, though in-vitro toxicity studies would be necessary to understand the real-time toxic level .

Result of Action

Related compounds have been shown to exhibit potent antifungal activity against candida spp, including several multidrug-resistant strains . These compounds exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, sufficient to eliminate the Candida spp .

Action Environment

The synthesis of related compounds has been achieved under different reaction conditions, suggesting that the environment could potentially influence the properties and actions of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the Sandmeyer reaction, which is efficient and mild, allowing for the stereospecific synthesis of the imidazo[1,2-a]pyridine ring system . Another approach involves the use of radical reactions for the direct functionalization of the imidazo[1,2-a]pyridine scaffold through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include continuous flow chemistry and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . The imidazo[1,2-a]pyridine core can be functionalized through radical reactions, which are facilitated by transition metal catalysts or metal-free conditions .

Common Reagents and Conditions: Common reagents used in these reactions include iodine, tert-butyl hydroperoxide (TBHP), and various transition metal catalysts . The reaction conditions are typically mild and can be carried out at room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions depend on the specific functionalization being performed.

Scientific Research Applications

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer, antiviral, antibacterial, and anti-inflammatory activities . The compound’s imidazo[1,2-a]pyridine core is also used in the development of pharmaceutical drugs, such as sedatives, analgesics, and anti-ulcer agents . Additionally, it has applications in materials science, where it is used in the development of optoelectronic devices and sensors .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide include other imidazo[1,2-a]pyridine derivatives, such as alpidem, miroprofen, minodronic acid, zolpidem, and zolimidine . These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and specific biological activities.

Uniqueness: What sets this compound apart is its unique combination of the imidazo[1,2-a]pyridine core with the 2,4-dimethoxybenzamide moiety. This combination enhances its pharmacological properties and broadens its range of applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-23-14-6-7-15(16(11-14)24-2)18(22)19-9-8-13-12-21-10-4-3-5-17(21)20-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJNGMGVHBJIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)

![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)

![4-amino-3-(benzo[d][1,3]dioxol-5-ylamino)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2354495.png)

![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)

![3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B2354499.png)

![2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide](/img/structure/B2354500.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2354505.png)

![2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2354508.png)